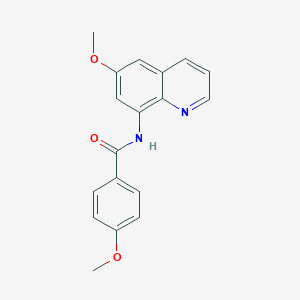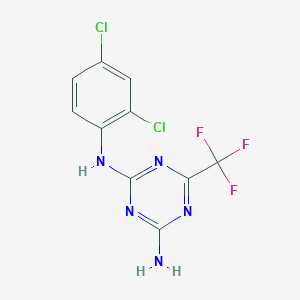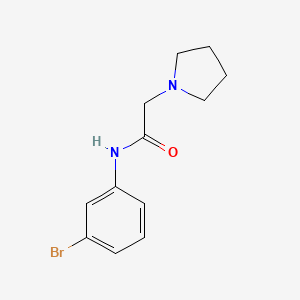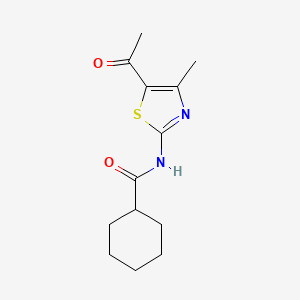
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide, also known as TBTN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBTN is a yellow crystalline powder with a molecular weight of 365.4 g/mol and a melting point of 218-220°C.
Mécanisme D'action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide is not well understood. However, it has been suggested that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide may act as a metal chelator, binding to metal ions and inducing a conformational change in the protein structure, leading to its inhibition. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide can induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase and butyrylcholinesterase, and act as a metal chelator. In vivo studies have shown that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide can reduce the growth of tumors in mice, indicating its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide in lab experiments is its fluorescent properties, which allow for easy detection and quantification. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide is also relatively easy to synthesize and purify. However, one limitation of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide is its potential toxicity, as it has been shown to induce apoptosis in cancer cells. Therefore, caution must be taken when handling N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide in lab experiments.
Orientations Futures
There are several future directions for the study of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide. One direction is the development of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide-based biosensors for the detection of other enzymes and biomolecules. Another direction is the optimization of the synthesis method of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide to improve its yield and purity. Additionally, further studies are needed to understand the mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide and its potential as an anticancer agent.
Méthodes De Synthèse
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide involves the reaction of 5-tert-butyl-1,3,4-thiadiazol-2-amine with 3-nitrophenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. After the completion of the reaction, the product is purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields such as fluorescence imaging, biosensing, and drug discovery. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide can be used as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. It has also been used as a biosensor for the detection of enzymes such as acetylcholinesterase and butyrylcholinesterase. In addition, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)acrylamide has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
(E)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-15(2,3)13-17-18-14(23-13)16-12(20)8-7-10-5-4-6-11(9-10)19(21)22/h4-9H,1-3H3,(H,16,18,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTXETRSDCBEMR-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5836507.png)




![ethyl 3-{[(benzylthio)acetyl]amino}benzoate](/img/structure/B5836581.png)

![2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate](/img/structure/B5836594.png)

![2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B5836608.png)
![4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5836613.png)